![molecular formula C6H8FN3O B1455675 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone CAS No. 1338494-87-3](/img/structure/B1455675.png)
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
Overview
Description
6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone, also known as DFPy, is a heterocyclic compound that has been widely studied in the scientific community due to its potential as a reactive intermediate in organic synthesis. It is a colorless, volatile liquid with a melting point of -42.5 °C and a boiling point of 56.5 °C. DFPy is an important reagent in the synthesis of a variety of organic compounds and has been used in a variety of applications, including as a catalyst, a reactant, and a reagent in chemical synthesis.
Scientific Research Applications
Chemical Structure and Properties
- 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a pyrimidinone derivative, with studies highlighting its chemical structure and electronic properties. Orozco et al. (2009) describe the hydrogen bonding in similar compounds, noting the significant polarization in the electronic structures of the pyrimidinone molecules, which may be relevant in understanding the chemical behavior and potential applications of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Antitumor Properties
- Pyrimidinone derivatives, including 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, have been evaluated for their potential antitumor properties. Driscoll et al. (1991) reported on the synthesis and evaluation of these compounds, including their analogues, as antitumor agents, highlighting their potential in cancer research (Driscoll, Marquez, Plowman, Liu, Kelley, & Barchi, 1991).
Photophysics and Biological Applications
- The compound has been explored for its photophysical properties and potential biological applications. Vázquez et al. (2005) synthesized a related fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide, which exhibits properties valuable as a biological probe, indicating a potential application area for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in biological imaging and diagnostics (Vázquez, Blanco, & Imperiali, 2005).
Fluoride Anion Sensing Mechanism
- Chen et al. (2013) investigated the fluoride anion sensing mechanism of a related 2-ureido-4[1H]-pyrimidinone compound, highlighting the potential of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in developing sensitive chemical sensors for fluoride ions (Chen, Zhou, Li, Chu, & He, 2013).
Synthesis and Chemical Conversions
- The synthesis and chemical transformations of pyrimidinone derivatives have been extensively studied, which is crucial for the development of new pharmaceuticals and materials. Beck and Gajewski (1976) and Granik and Kaimanakova (1983) provide insights into the synthesis processes for such compounds (Beck & Gajewski, 1976), (Granik & Kaimanakova, 1983).
properties
IUPAC Name |
6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMLDZBFVDLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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